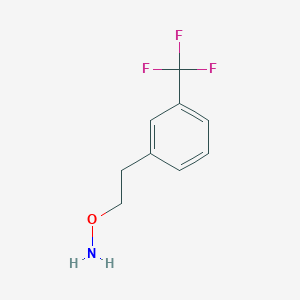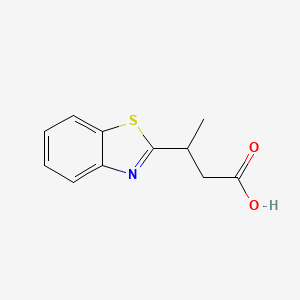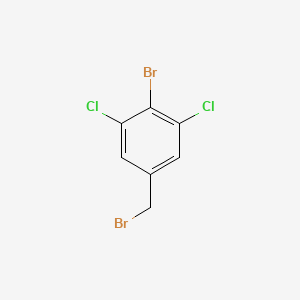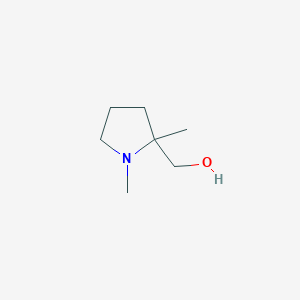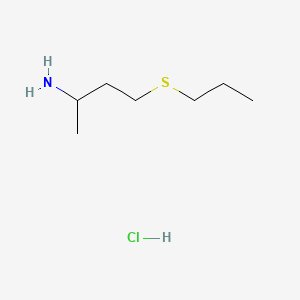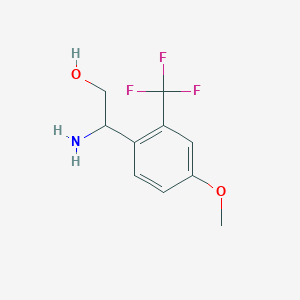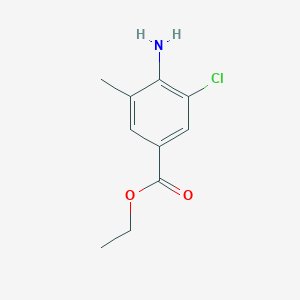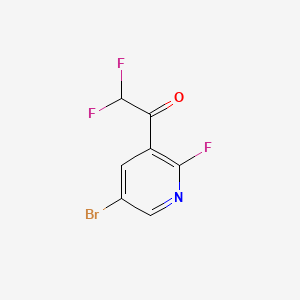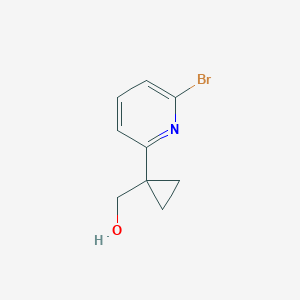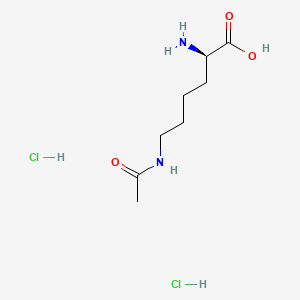![molecular formula C8H14O2S3 B13579971 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with 1,3-dithiane-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its unique structure allows it to interact with enzymes and receptors, potentially influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
- 2-Methylsulfanyl-[1,3]dithiane
- 2-[2-(Methylsulfanyl)ethyl]-3-oxobutanedioate
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C8H14O2S3 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O2S3/c1-11-6-3-8(7(9)10)12-4-2-5-13-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
AYPYVRBJUOFBND-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(SCCCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


